4-Bromo-N-methyl-3-(trifluoromethyl)aniline
Overview
Description
4-Bromo-N-methyl-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to an aniline ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline is the sphingosine-1-phosphate receptor . This receptor plays a crucial role in regulating cellular responses, including proliferation, survival, migration, and adhesion .
Mode of Action
This compound interacts with its target by acting as a low nanomolar, monoselective agonist . This means it binds to the sphingosine-1-phosphate receptor and induces a cellular response. The compound’s interaction with the receptor triggers changes in the cell that can influence various biological processes .
Biochemical Pathways
Upon activation of the sphingosine-1-phosphate receptor, several biochemical pathways are affected. These pathways are involved in regulating cellular processes such as cell growth, survival, and migration . The downstream effects of these pathways can have significant impacts on cellular function and behavior .
Pharmacokinetics
These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context. By acting as an agonist of the sphingosine-1-phosphate receptor, it can influence a variety of cellular processes, potentially leading to changes in cell growth, survival, and migration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with the sphingosine-1-phosphate receptor . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline typically involves multiple steps, including halogenation and methylation reactions. One common method involves the bromination of 3-(trifluoromethyl)aniline, followed by N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines and other aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the N-methyl group.
4-(Trifluoromethyl)aniline: Lacks both the bromine and N-methyl groups.
Uniqueness
4-Bromo-N-methyl-3-(trifluoromethyl)aniline is unique due to the combined presence of bromine, methyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-methyl-3-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTZKPWXJMMCIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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